molecular formula C13H12BrNO2 B13097263 Allyl2-(2-bromo-1H-indol-3-yl)acetate

Allyl2-(2-bromo-1H-indol-3-yl)acetate

Cat. No.: B13097263
M. Wt: 294.14 g/mol
InChI Key: RHGNEUDVHYGJHQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of allyl 2-(2-bromo-1H-indol-3-yl)acetate is C₁₃H₁₂BrNO₂ , derived from the substitution of the methyl group in (2-bromo-1H-indol-3-yl) acetate with an allyl moiety. The indole core consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered pyrrole ring. The bromine atom occupies the 2-position of the indole, while the acetate group is attached to the 3-position. The allyl ester introduces a three-carbon chain with a terminal double bond, contributing to the compound’s steric and electronic profile.

Crystallographic studies of related bromoindole derivatives, such as (E)-N,N′-bis[2-(5-bromo-1H-indol-3-yl)ethyl]ethene-1,2-disulfonamide, reveal triclinic crystal systems with space group P1 and unit cell parameters a = 5.9222 Å, b = 10.4859 Å, c = 15.601 Å, α = 79.528°, β = 87.824°, and γ = 75.186°. Although direct crystallographic data for the allyl ester variant is unavailable, analogous compounds exhibit intermolecular hydrogen bonding between the indole NH group and electronegative atoms (e.g., N1—H1A···O1 interactions). These interactions likely stabilize the crystal lattice of allyl 2-(2-bromo-1H-indol-3-yl)acetate, influencing its melting point and solubility.

Bond length analysis of the indole core in similar structures shows C–Br distances of approximately 1.90 Å, while the ester carbonyl (C=O) bond length is typically 1.21 Å. The allyl group’s C=C bond length (1.34 Å) and C–O ester linkage (1.36 Å) align with conjugated systems, suggesting partial double-bond character due to resonance stabilization.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

prop-2-enyl 2-(2-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H12BrNO2/c1-2-7-17-12(16)8-10-9-5-3-4-6-11(9)15-13(10)14/h2-6,15H,1,7-8H2

InChI Key

RHGNEUDVHYGJHQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1=C(NC2=CC=CC=C21)Br

Origin of Product

United States

Preparation Methods

Direct Alkylation of 2-Bromoindole at Position 3

One common approach involves the alkylation of 2-bromoindole derivatives using allyl bromide in the presence of a strong base such as sodium hydride (NaH). This method is often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Typical procedure:

  • Suspend 2-bromoindole or a 2-bromoindole-3-carbaldehyde derivative in anhydrous DMF or THF under inert atmosphere (e.g., nitrogen).
  • Add sodium hydride carefully at low temperature (0–5 °C) to deprotonate the indole nitrogen or the acidic 3-position.
  • Add allyl bromide dropwise to the reaction mixture.
  • Stir and reflux for several hours (commonly 3–18 h) to ensure complete alkylation.
  • Workup involves quenching with water, extraction, drying, and purification by chromatography or crystallization.

This method yields the allyl-substituted indole intermediate, which can be further converted to the allyl acetate derivative by esterification or oxidation steps if necessary.

Esterification via Acylation of 2-Bromoindol-3-yl Acetic Acid Derivatives

Another approach involves synthesizing 2-bromoindol-3-yl acetic acid derivatives first, followed by esterification with allyl alcohol or allyl halides.

Key steps:

  • Synthesis of 2-(2-bromo-1H-indol-3-yl)acetic acid by alkylation of 6-bromoindole with bromoacetic ester followed by hydrolysis.
  • Conversion of the acid to allyl ester via classical esterification methods:
    • Using allyl alcohol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
    • Or via reaction with allyl halide and base (e.g., K2CO3) under reflux.

This method allows for selective formation of the allyl acetate moiety while preserving the bromine substituent on the indole ring.

Cascade or One-Pot Reactions for Functionalized Indole Esters

Recent advances have demonstrated cascade reactions starting from methyl-2-(2-chloro-1H-indol-3-yl)-2-oxoacetate, which can be adapted for bromo-substituted analogs. These involve:

  • Deprotonation with sodium hydride.
  • Nucleophilic substitution of halogen by alkyl halides.
  • One-pot cyclization or functionalization to yield ester derivatives.

Such methods avoid harsh reagents like POCl3 and strong alkali, offering milder conditions and scalability.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Advantages Limitations
Direct alkylation with allyl bromide 2-bromoindole or 2-bromoindole-3-carbaldehyde NaH, DMF or THF, reflux 3–18 h 50–92 Straightforward, high regioselectivity Requires careful handling of NaH
Esterification of 2-bromoindol-3-yl acetic acid 2-bromoindol-3-yl acetic acid Allyl alcohol or allyl halide, acid/base catalysis 60–85 Mild conditions, good yields Multi-step synthesis of acid precursor
Cascade one-pot reaction Methyl-2-(2-chloro-1H-indol-3-yl)-2-oxoacetate (adapted for Br) NaH, alkyl halide, mild acidic conditions Up to 92 Environmentally friendly, scalable Limited data for bromo analogs

Detailed Research Findings

  • Alkylation Efficiency: Sodium hydride is effective for deprotonation at the indole nitrogen or 3-position, enabling nucleophilic substitution with allyl bromide. Reaction temperature control (0–5 °C initially, then reflux) is critical to maximize yield and minimize side reactions.

  • Selectivity: The bromine substituent at position 2 is generally stable under these conditions, allowing selective functionalization at position 3 without debromination or side reactions.

  • One-Pot Cascade Reactions: These methods improve synthetic efficiency by combining multiple steps, reducing purification needs and hazardous reagents. While demonstrated with chloroindole derivatives, similar conditions can be adapted for bromo analogs with slight optimization.

  • Purification: Products are typically purified by vacuum filtration of precipitates or by chromatographic methods using ethyl acetate/cyclohexane mixtures, yielding crystalline allyl esters suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Allyl2-(2-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The indole ring can undergo oxidation to form oxindole derivatives.

    Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of 2-substituted indole derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of hydrogenated indole derivatives.

Scientific Research Applications

Allyl2-(2-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl2-(2-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Position of Bromine Substituent

  • Allyl 2-(2-bromo-1H-indol-3-yl)acetate : Bromine at the 2-position. This position directs electrophilic substitution reactions to the 5- or 6-position of the indole ring, altering reactivity patterns compared to other brominated analogs .
  • Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate (CAS 152213-66-6): Bromine at the 5-position and a methyl group on the indole nitrogen. The 5-bromo substituent may enhance π-stacking interactions in biological systems, while the N-methyl group reduces hydrogen-bonding capacity .
  • 2-(6-Bromo-1H-indol-3-yl)acetic acid : Bromine at the 6-position and a free carboxylic acid group. The lack of an ester group increases polarity, reducing membrane permeability compared to allyl or ethyl esters .

Functional Group Modifications

  • Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate: Features a 4-nitrobenzoyl group at the 2-position instead of bromine.
  • Methyl 2-(2-bromo-1H-indol-3-yl)acetate (CAS 1912-35-2): Structurally identical to the target compound but with a methyl ester. The allyl ester in the target compound offers higher lipophilicity (calculated LogP: ~2.5 vs. ~2.0 for methyl), improving bioavailability .

Ester Group Variations

Compound Ester Group Melting Point (°C) LogP (Predicted) Reactivity Notes
Allyl 2-(2-bromo-1H-indol-3-yl)acetate Allyl Not reported ~2.5 Susceptible to Claisen rearrangement
Ethyl 2-(1H-indol-3-yl)acetate Ethyl Not reported ~1.8 Hydrolyzes slower than methyl esters
Methyl 2-(2-bromo-1H-indol-3-yl)acetate Methyl Not reported ~2.0 Faster hydrolysis than allyl/ethyl esters

The allyl ester’s bulkiness may lower melting points compared to methyl/ethyl analogs. Its reactivity enables further functionalization (e.g., via allylic oxidation) for prodrug design .

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